molecular formula C13H16FN3 B1482858 1-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)-N-methylmethanamine CAS No. 2098068-55-2

1-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)-N-methylmethanamine

Cat. No.: B1482858
CAS No.: 2098068-55-2
M. Wt: 233.28 g/mol
InChI Key: ICVFTTKPRRSPGV-UHFFFAOYSA-N
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Description

1-(1-(2-Fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)-N-methylmethanamine is a synthetic organic compound that features a pyrazole ring substituted with a fluoroethyl group and a phenyl group

Preparation Methods

The synthesis of 1-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)-N-methylmethanamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of hydrazine with an appropriate diketone to form the pyrazole ring.

    Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.

    Phenyl Substitution: The phenyl group is typically introduced through electrophilic aromatic substitution reactions.

    N-Methylation: The final step involves the methylation of the amine group using methylating agents such as methyl iodide.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(1-(2-Fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)-N-methylmethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as the pyrazole ring and the fluoroethyl group.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations.

Scientific Research Applications

1-(1-(2-Fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)-N-methylmethanamine has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules, including proteins and nucleic acids.

    Material Science: The compound’s unique structural properties make it a candidate for developing new materials with specific electronic or optical properties.

    Synthetic Intermediates: It serves as an intermediate in the synthesis of more complex molecules used in various chemical industries.

Mechanism of Action

The mechanism of action of 1-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 1-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)-N-methylmethanamine include:

    1-(2-Fluoroethyl)-3-phenyl-1H-pyrazole: Lacks the N-methylmethanamine group, which may affect its biological activity and binding properties.

    1-(1-(2-Fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)-N-ethylmethanamine: Similar structure but with an ethyl group instead of a methyl group, potentially altering its pharmacokinetic properties.

    3-Phenyl-1H-pyrazole: Lacks the fluoroethyl and N-methylmethanamine groups, which significantly changes its chemical reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[2-(2-fluoroethyl)-5-phenylpyrazol-3-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN3/c1-15-10-12-9-13(16-17(12)8-7-14)11-5-3-2-4-6-11/h2-6,9,15H,7-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVFTTKPRRSPGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=NN1CCF)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)-N-methylmethanamine
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1-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)-N-methylmethanamine
Reactant of Route 3
1-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)-N-methylmethanamine
Reactant of Route 4
1-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)-N-methylmethanamine
Reactant of Route 5
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1-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)-N-methylmethanamine
Reactant of Route 6
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1-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)-N-methylmethanamine

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